1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a 1,3-dioxoisoindoline moiety and a benzyloxyacetate group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate typically involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with benzyl chloroacetate under basic conditions to yield the desired compound . The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate undergoes various chemical reactions, including:
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include modulation of signal transduction pathways and inhibition of protein synthesis .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate can be compared with other isoindoline derivatives, such as:
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzyloxyacetate group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C17H13NO5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-phenylmethoxyacetate |
InChI |
InChI=1S/C17H13NO5/c19-15(11-22-10-12-6-2-1-3-7-12)23-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
InChI Key |
QPSVFASAFXMWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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